硝酸钯

概述

描述

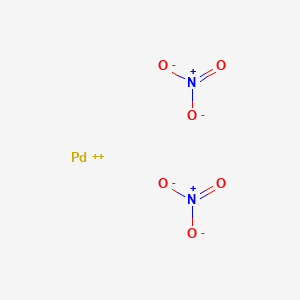

Palladium (II) nitrate is an inorganic compound with the formula Pd(NO3)2. It exists as an anhydrous form and a dihydrate form, both of which are deliquescent solids . The compounds feature square planar Pd(II) with unidentate nitrate ligands . The anhydrous compound is a coordination polymer and is yellow .

Synthesis Analysis

Hydrated palladium nitrate can be prepared by dissolving palladium oxide hydrate in dilute nitric acid followed by crystallization . The nitrate crystallizes as yellow-brown deliquescent prisms . The anhydrous material is obtained by treating palladium metal with fuming nitric acid .

Molecular Structure Analysis

The molecular formula of Palladium (II) nitrate is N2O6Pd . Its average mass is 230.430 Da and its monoisotopic mass is 229.879120 Da . According to X-ray crystallography, both the anhydrous and dihydrate compounds feature square planar Pd(II) with unidentate nitrate ligands .

Chemical Reactions Analysis

As a solution in nitric acid, Pd(NO3)2 catalyzes the conversion of alkenes to dinitrate esters . Its pyrolysis affords palladium oxide . Palladium-based nanocatalysts have been attracting increasing attention due to their high activity, excellent stability, and potential practical applications .

Physical And Chemical Properties Analysis

Palladium (II) nitrate appears as a yellow solid . It has a molar mass of 230.43 g/mol . It is soluble in water and has a density of 3.546 g/cm3 . It decomposes at temperatures greater than 100°C .

科学研究应用

Catalysis

Palladium nitrate is widely recognized for its role in catalysis, particularly in the creation of various catalysts for organic transformations, including C-C bond formation. The unique properties of palladium nanoparticles, often derived from palladium salts like palladium nitrate, make them highly effective in speeding up chemical reactions without being consumed in the process .

Hydrogen Sensing and Storage

Palladium nanoparticles exhibit novel physicochemical properties at the nanoscale, which makes them suitable for applications in hydrogen sensing and storage. Palladium’s ability to absorb hydrogen and its high sensitivity to changes in hydrogen concentration are leveraged in these fields .

Medicine

In the medical field, palladium nanoparticles are used for photothermal therapies, antibacterial treatments, and anticancer therapies. Their small size and unique interactions with biological systems enable them to target and treat various medical conditions effectively .

Nanoparticle Synthesis

Palladium nitrate serves as a precursor in the synthesis of stable palladium oxide nanoparticles. These nanoparticles are characterized by their use in various applications due to their stability and reactivity .

Catalytic Activity Evaluation

The catalytic properties of palladium oxide nanoparticles, which can be synthesized from palladium nitrate, are evaluated by monitoring reactions such as the reduction of p-nitrophenol to p-aminophenol. This application highlights the importance of palladium-based catalysts in analytical chemistry .

作用机制

Target of Action

Palladium nitrate, an inorganic compound with the formula Pd(NO3)2, primarily targets alkenes . It acts as a catalyst in the conversion of alkenes to dinitrate esters . The primary role of this interaction is to facilitate chemical reactions, particularly in the field of organic synthesis .

Mode of Action

The mode of action of palladium nitrate involves its interaction with its primary targets, the alkenes. As a solution in nitric acid, palladium nitrate catalyzes the conversion of alkenes to dinitrate esters . This interaction is facilitated by the square planar Pd(II) with unidentate nitrate ligands present in the compound .

Biochemical Pathways

The biochemical pathways affected by palladium nitrate primarily involve the conversion of alkenes to dinitrate esters . This process is catalyzed by palladium nitrate and results in the formation of new compounds.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of palladium nitrate is limited. It is known that palladium nitrate is soluble in water , which could influence its absorption and distribution in an organism or system

Result of Action

The primary result of palladium nitrate’s action is the conversion of alkenes to dinitrate esters . This conversion is a key step in certain chemical reactions, particularly in organic synthesis . In addition, the pyrolysis of palladium nitrate affords palladium oxide .

Action Environment

The action, efficacy, and stability of palladium nitrate can be influenced by various environmental factors. For instance, the presence of common organic species in the environment could potentially transform metal species from a chemically inert form into more mobile and bioaccessible species . This could influence the extent and nature of palladium nitrate’s potential ecological impacts. Furthermore, the environmental performance of palladium nitrate can be affected by temperature, as it decomposes at temperatures greater than 100°C .

安全和危害

Palladium (II) nitrate is considered hazardous. It is an irritant and there is a possibility of an allergic reaction . It is non-flammable . According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is classified as an oxidizing solid, corrosive to metals, has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

Palladium-based nanocatalysts are attracting increasing attention due to their high activity, excellent stability, and potential practical applications . The electrochemical nitrate reduction reaction (NO3RR) to produce NH3 has become a sustainable route for contaminant removal and producing value-added chemical and/or green energy carriers simultaneously . Future research may focus on the development of more environmentally friendly approaches for the synthesis of Pd NPs .

属性

IUPAC Name |

palladium(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.Pd/c2*2-1(3)4;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNDARIEYHPYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pd(NO3)2, N2O6Pd | |

| Record name | Palladium(II) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Palladium(II)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60881413 | |

| Record name | Palladium dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown deliquescent solid; Soluble in water; [Merck Index] | |

| Record name | Palladium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Palladium nitrate | |

CAS RN |

10102-05-3 | |

| Record name | Palladium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALLADIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G27LBZ05U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

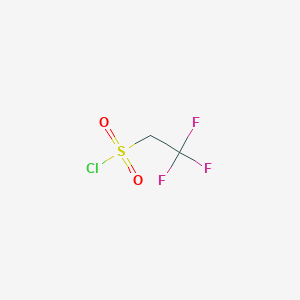

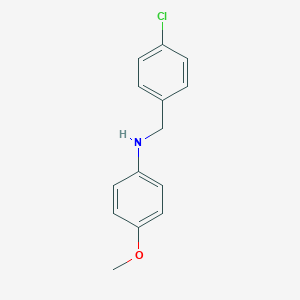

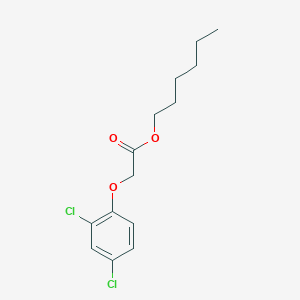

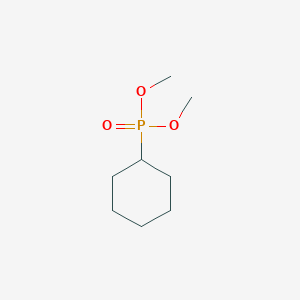

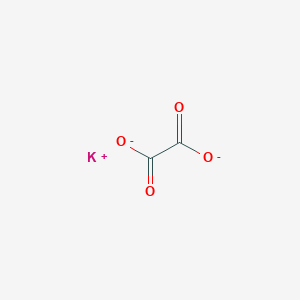

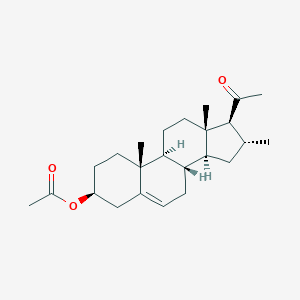

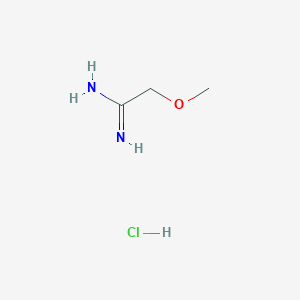

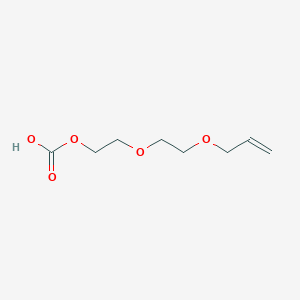

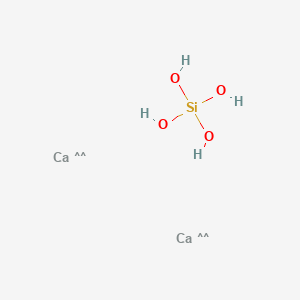

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What is the molecular formula and weight of palladium nitrate?

A1: Palladium nitrate is typically found as the hydrate, with the formula Pd(NO3)2•(H2O)2. Its molecular weight is approximately 266.43 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize palladium nitrate?

A2: Several spectroscopic methods are used to characterize palladium nitrate, including: * X-ray diffraction (XRD): This technique reveals the crystalline structure of the compound [, ].* Infrared spectroscopy (IR): IR spectroscopy helps identify the presence of specific functional groups, such as nitrate and water molecules, within the compound [].* X-ray photoelectron spectroscopy (XPS): XPS provides information about the elemental composition and oxidation states of palladium in the compound [].

Q3: How does palladium nitrate perform under high temperatures?

A3: Palladium nitrate undergoes thermal decomposition at elevated temperatures. Studies have shown that its decomposition can be influenced by factors such as the presence of support materials and the surrounding atmosphere [].

Q4: What materials are commonly used as supports for palladium nitrate in catalytic applications?

A4: Common support materials include:* TiO2: Titanium dioxide is often used as a support due to its high surface area and thermal stability [].* Carbon materials: Various carbon materials, such as activated carbon and carbon nanotubes, are employed due to their excellent electrical conductivity and surface properties [, ].* Alumina-zirconia: These mixed oxides offer high mechanical strength and thermal stability, making them suitable supports for palladium nitrate in membrane applications [].

Q5: What are the primary catalytic applications of palladium nitrate?

A5: Palladium nitrate is widely used as a catalyst or catalyst precursor in various reactions, including:* Hydrogenation: It catalyzes the addition of hydrogen to unsaturated organic compounds, such as alkynes, leading to the formation of valuable intermediates for polymer synthesis [].* Oxidation: It plays a crucial role in oxidation reactions, such as the oxidation of dibenzyl sulfide to benzaldehyde. Notably, studies suggest that the nitrate ligand of palladium nitrate acts as the oxygen source in this reaction [].* Cross-coupling reactions: Palladium nitrate serves as a precursor to catalytically active palladium species, enabling the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis.

Q6: How does the structure of palladium nitrate contribute to its catalytic activity?

A6: The presence of labile nitrate ligands in palladium nitrate facilitates the formation of coordinatively unsaturated palladium species, which are crucial for catalytic activity. These species can readily interact with reactants, promoting the desired chemical transformations [, ].

Q7: Can palladium nitrate be used as a catalyst for alcohol oxidation in fuel cells?

A7: While palladium nitrate itself might not be directly used in fuel cell anodes, research indicates that palladium-based nanoalloys, potentially derived from palladium nitrate precursors, exhibit promising electrocatalytic activity for alcohol oxidation in alkaline fuel cells [].

Q8: How is palladium nitrate utilized in analytical chemistry?

A8: Palladium nitrate finds application as a matrix modifier in graphite furnace atomic absorption spectrometry (GFAAS). Its presence enhances the thermal stability of analytes like arsenic, antimony, selenium, and thallium during the atomization process, improving the accuracy and sensitivity of their determination [, , ].

Q9: Are there specific advantages of using palladium nitrate as a matrix modifier compared to other compounds?

A9: Yes, palladium nitrate offers several benefits as a matrix modifier:

- High thermal stability: It allows the use of higher pyrolysis temperatures, effectively removing interfering matrix components before analyte atomization [, ].

- Improved sensitivity: Palladium nitrate enhances the sensitivity of measurements for several elements, leading to lower detection limits [, ].

- Versatility: It is effective for a wide range of analytes, enabling the simultaneous determination of multiple elements under similar analytical conditions [, ].

Q10: What are the safety precautions for handling palladium nitrate?

A10: Palladium nitrate is a strong oxidizer and should be handled with care. It is crucial to:

Q11: Are there environmental concerns related to palladium nitrate?

A11: The environmental impact of palladium nitrate requires careful consideration. Research into ecotoxicological effects and the development of efficient recycling and waste management strategies are essential to mitigate potential negative impacts [].

Q12: What are some active research areas related to palladium nitrate?

A12: Current research focuses on:

- Improving catalytic efficiency: Exploring novel synthetic approaches and support materials to enhance the activity, selectivity, and stability of palladium nitrate-based catalysts [, ].

- Expanding applications: Investigating the potential of palladium nitrate in emerging fields such as electrocatalysis, sensors, and biomedical applications [, ].

- Developing sustainable practices: Designing environmentally benign synthetic routes and efficient recycling methods for palladium nitrate to minimize its environmental footprint [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)